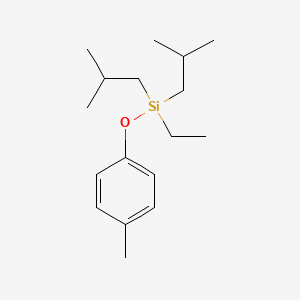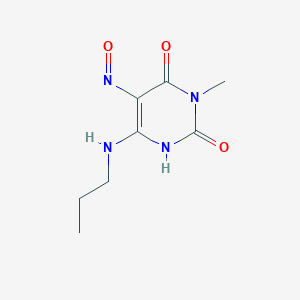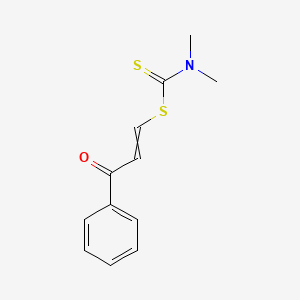
2-Butyl-2-ethylpentane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-2-ethylpentane-1,3-diol is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl (-OH) groups. This compound is a branched hydrocarbon with a complex structure, making it an interesting subject for chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-ethylpentane-1,3-diol can be achieved through various methods. One common approach is the hydroxylation of alkenes. For instance, the direct hydroxylation of an alkene with osmium tetroxide (OsO₄) followed by reduction with sodium bisulfite (NaHSO₃) can yield diols . Another method involves the acid-catalyzed hydrolysis of an epoxide, which also produces diols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as yield, cost, and environmental impact. The hydroxylation of alkenes and the hydrolysis of epoxides are commonly used due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2-ethylpentane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or ketones.
Reduction: Reduction reactions can convert the diol into other alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
2-Butyl-2-ethylpentane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butyl-2-ethylpentane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions. These interactions can influence the compound’s behavior in biological systems and its effectiveness in industrial applications .
Comparison with Similar Compounds
Similar Compounds
1,5-Pentanediol: Another diol with a different carbon chain structure.
2-Methyl-2,4-pentanediol: A branched diol with similar properties.
1,3-Butanediol: A shorter-chain diol with different reactivity.
Uniqueness
2-Butyl-2-ethylpentane-1,3-diol is unique due to its specific branched structure, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications where other diols may not be suitable .
Properties
CAS No. |
61013-15-8 |
|---|---|
Molecular Formula |
C11H24O2 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
2-butyl-2-ethylpentane-1,3-diol |
InChI |
InChI=1S/C11H24O2/c1-4-7-8-11(6-3,9-12)10(13)5-2/h10,12-13H,4-9H2,1-3H3 |
InChI Key |
BRYIXFZUYRRHCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(CO)C(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)
![4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14604504.png)
![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)
![9-[4-(Methanesulfinyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14604511.png)





